molecular formula C13H13N3O4S B12665922 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid CAS No. 73525-13-0

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid

Cat. No.: B12665922
CAS No.: 73525-13-0
M. Wt: 307.33 g/mol
InChI Key: MGDIZTOOMTZXQA-UHFFFAOYSA-N
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Description

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H13N3O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino groups and a sulfonic acid group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid typically involves the reaction of 3-aminobenzoic acid with 2-amino-5-nitrobenzenesulfonic acid under specific conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, to reduce the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction will produce amino derivatives .

Scientific Research Applications

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

CAS No.

73525-13-0

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

2-amino-5-[(3-aminobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C13H13N3O4S/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-11(15)12(7-10)21(18,19)20/h1-7H,14-15H2,(H,16,17)(H,18,19,20)

InChI Key

MGDIZTOOMTZXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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